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Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2-[bis(2-
chloroethyl)amino]acetaldehyde, a reactive bifunctional molecule of interest in medicinal

chemistry and drug development. The document details its chemical and physical properties,

outlines established synthetic methodologies, and presents a framework for its structural

characterization using modern spectroscopic techniques. This guide is intended to serve as a

valuable resource for researchers engaged in the synthesis, characterization, and application

of this and related nitrogen mustard compounds.

Chemical and Physical Properties
2-[Bis(2-chloroethyl)amino]acetaldehyde is a chemical compound with the molecular

formula C₆H₁₁Cl₂NO.[1] It is a derivative of nitrogen mustard, characterized by the presence of

a reactive bis(2-chloroethyl)amino functional group attached to an acetaldehyde moiety. A

summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-[Bis(2-chloroethyl)amino]acetaldehyde
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Property Value Source

IUPAC Name

2-[bis(2-

chloroethyl)amino]acetaldehyd

e

PubChem[1]

CAS Number 102585-22-8 PubChem[1]

Molecular Formula C₆H₁₁Cl₂NO PubChem[1]

Molecular Weight 184.06 g/mol PubChem[1]

Density 1.188 g/cm³ ChemSrc[2]

Boiling Point 168.4 °C at 760 mmHg ChemSrc[2]

SMILES C(CCl)N(CCCl)CC=O PubChem[1]

InChI
InChI=1S/C6H11Cl2NO/c7-1-

3-9(4-2-8)5-6-10/h6H,1-5H2
PubChem[1]

Synthesis Methodologies
The synthesis of 2-[bis(2-chloroethyl)amino]acetaldehyde can be approached through two

primary routes, each with distinct advantages and considerations. The choice of method may

depend on the availability of starting materials, desired purity, and scale of the reaction.

Route 1: Direct Alkylation of Bis(2-chloroethyl)amine
This method involves the direct N-alkylation of bis(2-chloroethyl)amine with a suitable two-

carbon electrophile, typically chloroacetaldehyde or its synthetic equivalent. The reaction is

generally performed in the presence of a non-nucleophilic base to neutralize the hydrogen

chloride formed during the reaction.

Experimental Protocol:

Materials: Bis(2-chloroethyl)amine hydrochloride, chloroacetaldehyde dimethyl acetal,

triethylamine, anhydrous dichloromethane (DCM).

Procedure:
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To a solution of bis(2-chloroethyl)amine hydrochloride in anhydrous DCM, add an

equimolar amount of triethylamine at 0 °C under an inert atmosphere.

Stir the mixture for 30 minutes to generate the free bis(2-chloroethyl)amine in situ.

Slowly add a solution of chloroacetaldehyde dimethyl acetal in anhydrous DCM to the

reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with DCM.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The resulting crude acetal is then hydrolyzed under acidic conditions (e.g., dilute HCl) to

yield the desired 2-[bis(2-chloroethyl)amino]acetaldehyde.

Purify the final product by column chromatography on silica gel.

Route 2: Oxidation of 2-[Bis(2-chloroethyl)amino]ethanol
An alternative approach involves the oxidation of the corresponding alcohol, 2-[bis(2-

chloroethyl)amino]ethanol. This precursor can be synthesized by the reaction of bis(2-

chloroethyl)amine with ethylene oxide. The subsequent oxidation to the aldehyde requires mild

conditions to prevent over-oxidation to the carboxylic acid.

Experimental Protocol:

Materials: 2-[Bis(2-chloroethyl)amino]ethanol, pyridinium chlorochromate (PCC) or oxalyl

chloride/dimethyl sulfoxide (for Swern oxidation), anhydrous dichloromethane (DCM),

triethylamine.

Procedure (using PCC):

Dissolve 2-[bis(2-chloroethyl)amino]ethanol in anhydrous DCM.
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Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

silica gel to remove the chromium salts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Structural Analysis and Characterization
The definitive structural elucidation and purity assessment of 2-[bis(2-
chloroethyl)amino]acetaldehyde relies on a combination of spectroscopic techniques. While

a complete, published experimental dataset for this specific molecule is not readily available,

this section outlines the expected spectroscopic characteristics based on its structure and data

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment

of the atoms within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-[Bis(2-chloroethyl)amino]acetaldehyde

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)

-CHO δ 9.5-9.7 (s, 1H) δ 195-205

-N-CH₂-CHO δ 3.2-3.4 (d, 2H) δ 55-65

-N-(CH₂CH₂Cl)₂ δ 2.8-3.0 (t, 4H) δ 50-60

-N-(CH₂CH₂Cl)₂ δ 3.5-3.7 (t, 4H) δ 40-50

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. 's' denotes a singlet, 'd' a

doublet, and 't' a triplet.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation analysis. The predicted mass spectrum would show the

molecular ion peak and characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for 2-[Bis(2-chloroethyl)amino]acetaldehyde

Adduct m/z (Predicted) Source

[M+H]⁺ 184.02905 PubChemLite[3]

[M+Na]⁺ 206.01099 PubChemLite[3]

[M]⁺ 183.02122 PubChemLite[3]

Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands for 2-[Bis(2-chloroethyl)amino]acetaldehyde

Functional Group Expected Wavenumber (cm⁻¹)

C-H stretch (aldehyde) 2820-2850 and 2720-2750

C=O stretch (aldehyde) 1720-1740

C-N stretch 1180-1360

C-Cl stretch 600-800

Experimental and Logical Workflow
The structural analysis of 2-[bis(2-chloroethyl)amino]acetaldehyde follows a logical

progression from synthesis to characterization. This workflow ensures the correct compound

has been synthesized and is of sufficient purity for its intended application.
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Caption: Workflow for the synthesis and structural analysis of 2-[bis(2-
chloroethyl)amino]acetaldehyde.

Signaling Pathways and Logical Relationships
The primary mechanism of action for nitrogen mustards like 2-[bis(2-
chloroethyl)amino]acetaldehyde involves the alkylation of nucleophilic sites on biomolecules,

most notably DNA. This process is initiated by an intramolecular cyclization to form a highly

reactive aziridinium ion.
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Caption: Mechanism of DNA alkylation by 2-[bis(2-chloroethyl)amino]acetaldehyde.

Conclusion
The structural analysis of 2-[bis(2-chloroethyl)amino]acetaldehyde is a critical step in its

application for research and development. This guide has provided an overview of its synthesis

and the key spectroscopic methods for its characterization. Adherence to detailed experimental

protocols and thorough spectroscopic analysis are paramount to ensure the identity, purity, and

ultimately, the reliable biological activity of this potent alkylating agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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